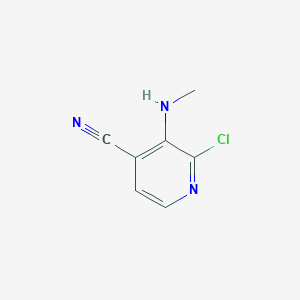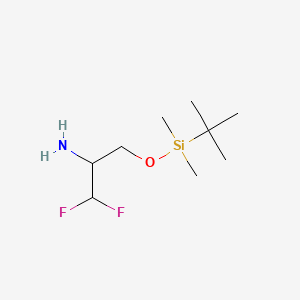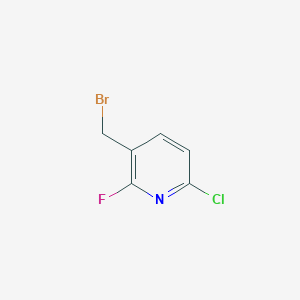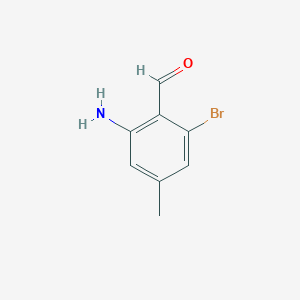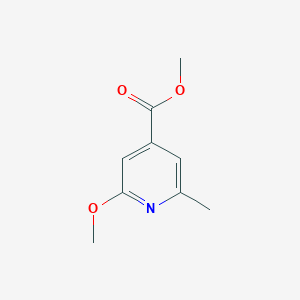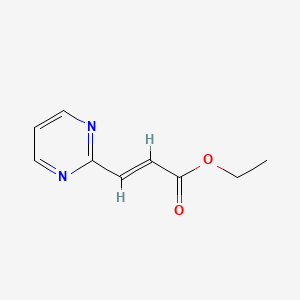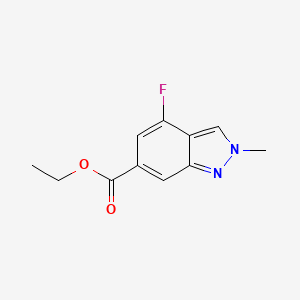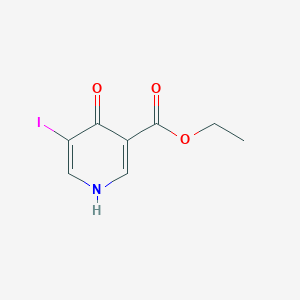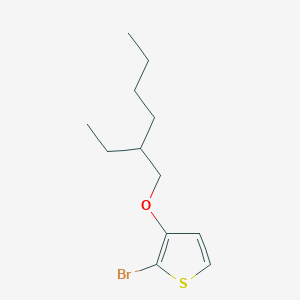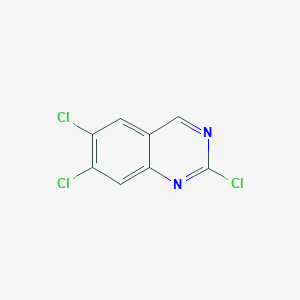
2,6,7-Trichloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound’s structure includes three chlorine atoms attached to the quinazoline ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,7-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling and Stille cross-coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the quinazoline core can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Uses palladium catalysts (e.g., Pd(OAc)2) and boronic acids in the presence of a base like sodium carbonate (Na2CO3) in solvents such as dimethylformamide (DMF) or dimethoxyethane (DME).
Stille Cross-Coupling: Involves the use of palladium catalysts and organotin reagents in solvents like DMF.
Major Products Formed: The major products formed from these reactions are typically substituted quinazolines, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
2,6,7-Trichloroquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.
Comparación Con Compuestos Similares
- 2,4,7-Trichloroquinazoline
- 2,6,7-Trichloroquinoxaline
- 2,4,6-Triaminoquinazoline
Comparison: 2,6,7-Trichloroquinazoline is unique due to the specific positioning of its chlorine atoms, which affects its reactivity and biological activity. Compared to 2,4,7-Trichloroquinazoline, it may exhibit different regioselectivity in substitution reactions . 2,6,7-Trichloroquinoxaline, while structurally similar, belongs to a different class of heterocycles and may have distinct properties and applications . 2,4,6-Triaminoquinazoline, on the other hand, has amino groups instead of chlorine atoms, leading to different chemical behavior and biological activities .
Propiedades
Fórmula molecular |
C8H3Cl3N2 |
|---|---|
Peso molecular |
233.5 g/mol |
Nombre IUPAC |
2,6,7-trichloroquinazoline |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
Clave InChI |
LWHLZEVSVFLYQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


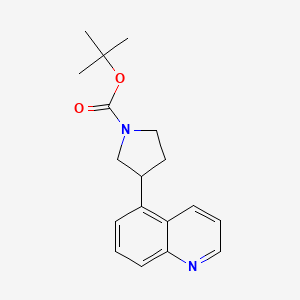
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
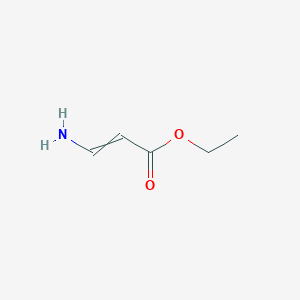
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)
